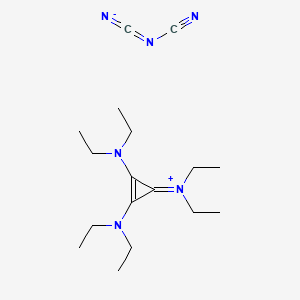
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-methylbenzoyl chloride, also known as CFMBC, is an important chemical compound used in many scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents such as acetone, benzene, and ethanol. CFMBC is a versatile reagent used for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. It is also used as a catalyst in the production of polymers and other materials.
Scientific Research Applications
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is widely used in scientific research for a variety of purposes. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. It is also used as a catalyst in the production of polymers and other materials. Additionally, 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is used in the synthesis of organic compounds, such as esters, amines, and alcohols, and in the production of pharmaceutical intermediates.
Mechanism of Action
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is a reagent that is used in a variety of reactions. It is used as a catalyst in the production of polymers and other materials, as well as in the synthesis of organic compounds, such as esters, amines, and alcohols. 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% acts as a nucleophile in these reactions, forming a covalent bond with the electrophile. This covalent bond is then broken, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is a volatile, colorless liquid with a pungent odor. It is highly flammable and can cause skin and eye irritation. Inhalation of the vapor can cause respiratory irritation, and prolonged exposure can lead to damage to the lungs and other organs. Ingestion of the substance can cause nausea, vomiting, abdominal pain, and diarrhea.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% in lab experiments is its versatility. It can be used in a variety of reactions, including the synthesis of organic compounds, the production of polymers and other materials, and the synthesis of pharmaceutical intermediates. Additionally, it is relatively inexpensive and easy to obtain. The main limitation is its volatility, which can make it difficult to handle and store.
Future Directions
The use of 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% in scientific research is expected to continue to grow in the future. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. Additionally, it can be used as a catalyst in the production of polymers and other materials. Furthermore, it can be used in the synthesis of pharmaceutical intermediates, such as esters, amines, and alcohols. Finally, 2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% can be used in the development of new drugs and treatments, as well as in the production of advanced materials.
Synthesis Methods
2-Chloro-5-fluoro-4-methylbenzoyl chloride, 95% is produced by the reaction of 4-methylbenzoic acid and trifluoromethanesulfonic anhydride (TFMSA) in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of byproducts. The reaction is exothermic and typically requires cooling to maintain the reaction temperature. The product is then isolated by distillation and purified by recrystallization.
properties
IUPAC Name |
2-chloro-5-fluoro-4-methylbenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4-2-6(9)5(8(10)12)3-7(4)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMYOIUBLYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














